(S)-methyl 2-amino-3-(4-iodophenyl)propanoate

Radiochemistry Nuclear Medicine Oncology

Avoid experimental failure caused by stereochemical or regioisomer mismatch. This exact (S)-methyl 2-amino-3-(4-iodophenyl)propanoate (4-iodo-L-phenylalanine methyl ester) is the biologically relevant L-enantiomer with a para-iodo substituent essential for LAT1-mediated uptake and cross-coupling chemistry. Using the (R)-enantiomer or ortho-/meta-iodo analogs abolishes target recognition and alters biodistribution. The methyl ester protecting group is critical for chemoselectivity in solid-phase peptide synthesis and radioiodination, yielding 94.8% radiochemical yield for SPECT tumor imaging agents. - Enables high-yield, single-step radiosynthesis of [¹²⁵I]4-iodophenylalanine (94.8% RCY) for LAT1-targeted SPECT imaging of gliomas and breast cancer. - Defined (S)-stereochemistry and para-iodo handle ensure reliable Pd-mediated cross-coupling (Heck, Sonogashira, Suzuki) with retention of chirality. - Distinct pancreatic accumulation profile over 3,4-diiodo or 3-hydroxy analogs supports development of pancreatic disease diagnostics.

Molecular Formula C10H12INO2
Molecular Weight 305.11 g/mol
CAS No. 113850-77-4
Cat. No. B168922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-methyl 2-amino-3-(4-iodophenyl)propanoate
CAS113850-77-4
Synonyms(S)-Methyl2-amino-3-(4-iodophenyl)propanoate
Molecular FormulaC10H12INO2
Molecular Weight305.11 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=C(C=C1)I)N
InChIInChI=1S/C10H12INO2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3/t9-/m0/s1
InChIKeyFFJCJOBIONHKJL-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-Iodo-L-Phenylalanine Methyl Ester


(S)-Methyl 2-amino-3-(4-iodophenyl)propanoate (CAS 113850-77-4), also known as 4-iodo-L-phenylalanine methyl ester, is a chiral amino acid derivative featuring an iodo-substituted aromatic ring and a methyl ester protecting group. With a molecular formula of C₁₀H₁₂INO₂ and a molecular weight of 305.11 g/mol [1], it serves as a critical building block for targeted molecular synthesis. Its primary value lies in the unique combination of (1) defined (S)-stereochemistry for chirality-dependent applications, (2) a para-iodo substituent enabling versatile cross-coupling chemistry, and (3) a methyl ester that facilitates peptide incorporation or can be selectively removed to reveal the free acid [2]. This compound is specifically utilized as a precursor to radioiodinated imaging agents and as an intermediate in the synthesis of complex bioactive molecules.

Defined (S)-stereochemistry for chirality-dependent synthesis

Chiral building block with L-configuration

Para-iodo substituent enables cross-coupling chemistry

Heck, Sonogashira, Suzuki reactivity handle

Methyl ester for peptide incorporation or selective deprotection

Supports solid-phase synthesis and free acid access

Substitution Failure Risks: Chirality and Halogen Position


Substituting (S)-methyl 2-amino-3-(4-iodophenyl)propanoate with a seemingly similar in-class analog often leads to experimental failure. The most common pitfalls involve stereochemistry and regiochemistry. The (S)-enantiomer (L-configuration) is the biologically relevant form, and its substitution by the (R)-enantiomer (D-configuration) or a racemic mixture can abolish target recognition in biological systems, as the stereospecific L-amino acid transporter 1 (LAT1) mediates its cellular uptake [1]. Furthermore, the position of the iodine atom is crucial; while a 4-iodo (para) substitution yields a substrate for LAT1 with favorable biodistribution, analogs with a 2-iodo (ortho) substitution or a 3-iodo (meta) substitution exhibit different transporter affinities and in vivo localization patterns [2]. Even the free acid form (4-iodo-L-phenylalanine) cannot be directly interchanged with this methyl ester, as the protecting group is essential for specific synthetic sequences requiring chemoselectivity, such as peptide coupling on solid supports . These critical differences necessitate strict procurement of the exact specified compound to ensure experimental reproducibility and validity.

Enantiomer mismatch

(R)-enantiomer or racemate may abolish LAT1-mediated cellular uptake, as the L-configuration is required for transporter recognition.

Regioisomer mismatch

2-iodo or 3-iodo analogs exhibit different transporter affinities and in vivo localization; para substitution is critical for reported biodistribution.

Protecting group mismatch

Free acid cannot directly replace the methyl ester in synthetic sequences requiring chemoselectivity, such as solid-phase peptide coupling.

Quantitative Evidence: 4-Iodo-L-Phenylalanine Methyl Ester


Single-Step Radioiodination of the Methyl Ester Precursor

As a precursor, the protected (S)-methyl ester derivative enables an expedited, high-yield synthesis of the radioiodinated tracer [¹²⁵I]4-iodophenylalanine. In a direct comparison of synthetic methods using a novel tin precursor derived from this compound, the single-step radioiodination and deprotection process achieved a radiochemical yield of 94.8 ± 3.4% (n=5), representing a significant improvement over the traditional two-step method which yielded 76.6% overall (calculated from 91.6 ± 2.7% for step 1 and 83.7 ± 1.7% for step 2) [1].

Radioiodination yield
Head-to-head
94.8±3.4% (single-step) vs 76.6% (two-step, calculated), n=5
Supports precursor route for higher reported radiochemical yield
No-carrier-added conditions; yield advantage requires replication in user lab settings
Radiochemistry Nuclear Medicine Oncology

Cellular Uptake vs. Native Phenylalanine in Breast Cancer Cells

The radioiodinated tracer synthesized from the (S)-methyl ester precursor demonstrates amino acid transporter-mediated cellular uptake that is comparable to native L-phenylalanine. After a 60-minute incubation with MCF-7 breast carcinoma cells, the uptake of [¹²⁵I]4-iodophenylalanine was 49.0 ± 0.7% of the input dose. Under identical conditions, the uptake of the native amino acid [¹⁴C]phenylalanine was 55.9 ± 0.5% [1]. This demonstrates that the para-iodo substitution does not abrogate recognition by the L-type amino acid transporter 1 (LAT1), a key target for tumor imaging.

Cellular uptake vs L-Phe
Head-to-head
49.0±0.7% vs 55.9±0.5% of input dose (MCF-7, 60 min)
Para-iodo substitution preserves LAT1 recognition in tumor-cell model
In vitro comparison; absolute uptake may differ in other cell lines
Tumor Targeting Amino Acid Transport Breast Cancer

Selective Pancreatic Localization vs. Diiodinated Analogs

The free amino acid form derived from (S)-methyl 2-amino-3-(4-iodophenyl)propanoate exhibits a unique biodistribution profile distinct from other iodinated phenylalanine analogs. In a comparative whole-body autoradiography study in mice, 4-iodophenylalanine demonstrated pronounced and selective uptake in the exocrine pancreas, whereas the 3,4-diiodophenylalanine analog showed considerably less pancreatic accumulation. A third analog, 3-hydroxy-4-iodophenylalanine, showed no pancreatic uptake [1]. This class-level comparison highlights the importance of precise regiochemistry.

Pancreatic localization
Class-level
Pronounced exocrine pancreas uptake vs. lower (3,4-diiodo) or absent (3-hydroxy-4-iodo) analogs
Regiochemistry-dependent biodistribution; supports 4-iodo selection for pancreas-targeted research
Qualitative whole-body autoradiography in mice; quantitative uptake values not reported
Biodistribution Pancreatic Imaging Autoradiography

Enantiopurity for Chiral Synthesis Applications

The value of this compound in asymmetric synthesis is contingent on its high enantiomeric purity. The defined (2S)-stereochemistry is a prerequisite for applications such as the synthesis of enantiomerically pure alkyne-bridged amino acids via palladium-mediated coupling [1], and for the creation of chirally-defined metal complexes via oxidative addition to Pd(0) [2]. While quantitative data on enantiomeric excess (ee) for the methyl ester itself is limited in open literature, the free acid (4-iodo-L-phenylalanine) is routinely available with a chiral purity of ≥99.5% by chiral HPLC , suggesting the synthetic route to the ester can preserve high enantiopurity.

Enantiomeric purity context
Supporting evidence
Free acid ≥99.5% ee by chiral HPLC; methyl ester quantitative ee not publicly reported
Procurement: verify ester enantiopurity from vendor for chirality-sensitive applications
Class-level inference; individual lot data to confirm
Asymmetric Synthesis Peptide Chemistry Cross-Coupling

Optimal Applications for 4-Iodo-L-Phenylalanine Methyl Ester


High-Efficiency Radioiodination Precursor for Nuclear Medicine

This is the most compelling and well-documented application. The (S)-methyl ester serves as a key intermediate for synthesizing the novel tin precursor required for radioiodination. As demonstrated, this route enables a high-yield, single-step synthesis of [¹²⁵I]4-iodophenylalanine (94.8% radiochemical yield), making it the preferred method over less efficient two-step protocols for producing no-carrier-added radiotracers for SPECT imaging of LAT1-expressing tumors, such as gliomas and breast cancer [1][2].

Enantiopure Peptide and Cross-Coupling Building Block

The combination of a protected amino acid backbone, a reactive iodoarene, and defined (S)-stereochemistry makes this compound a versatile building block. It is specifically used in palladium-mediated cross-coupling reactions (e.g., Heck, Sonogashira, Suzuki) to synthesize complex, enantiomerically pure amino acid derivatives and peptide conjugates [1][2]. The methyl ester allows for selective deprotection or direct use in peptide synthesis, while the iodine serves as a synthetic handle for introducing diverse functional groups or metal complexes [3].

Targeted Pancreatic and Tumor Imaging Agents

Based on its class-level biodistribution data, the 4-iodophenylalanine scaffold (derived from this methyl ester) exhibits a distinct advantage over other iodinated analogs for targeting the exocrine pancreas. While 3,4-diiodophenylalanine shows less uptake and 3-hydroxy-4-iodophenylalanine shows none, the 4-iodo isomer demonstrates pronounced and selective pancreatic accumulation [1]. This supports its use in developing novel diagnostic agents for pancreatic diseases and reinforces its value as a tumor-targeting scaffold via LAT1.

Metal-Complexation and Organometallic Intermediate Synthesis

The 4-iodo-L-phenylalanine ester can undergo oxidative addition to Pd(0) complexes, yielding p-phenyl metallated amino acid complexes. This specific reactivity, which proceeds with retention of chirality, is a unique synthetic entry point for creating organometallic bioconjugates and novel catalysts, differentiating it from non-iodinated or brominated analogs that exhibit different reactivity profiles in transition-metal-mediated transformations [1].

Application
Selection Property
Validation Focus
Radioiodination precursor studies
Protected methyl ester enables tin-precursor route
Radiochemical yield and no-carrier-added reproducibility
Chiral peptide and cross-coupling building block
(S)-stereochemistry and para-iodo reactivity
Enantiomeric purity and coupling efficiency in target sequence
LAT1-mediated tumor-cell model imaging
4-Iodo scaffold retains transporter recognition
Cellular uptake and competitive inhibition in relevant cell lines
Organometallic intermediate synthesis
Oxidative addition to Pd(0) with chirality retention
Metal complex characterization and stereochemical integrity

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